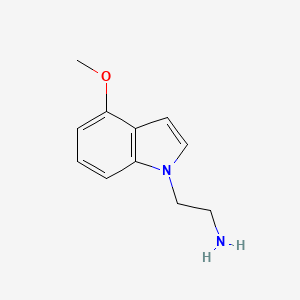

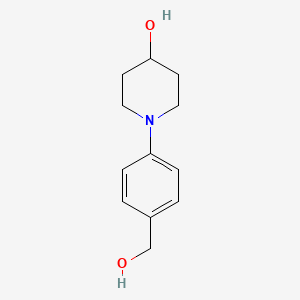

1-(4-Hydroxymethylphenyl)piperidin-4-ol

Übersicht

Beschreibung

“1-(4-Hydroxymethylphenyl)piperidin-4-ol” is a chemical compound with a molecular formula of C12H17NO . It is used for research and development purposes . It is not intended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of piperidin-4-ol derivatives, such as “this compound”, has been a subject of interest in recent scientific literature . These compounds have been synthesized via efficient synthetic routes and characterized by 1H NMR, 13C NMR, and MS . A one-pot synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives using greener deep eutectic solvent media has also been reported .Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The vibrational spectra, NBO, and UV-spectral analysis of 4-Hydroxypiperidine have been studied .Chemical Reactions Analysis

Piperidine derivatives, including “this compound”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 413.8±45.0 °C and a predicted density of 1.201±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Neuroprotective Agents

Research has identified potent and selective N-methyl-D-aspartate (NMDA) antagonists based on the structural framework similar to 1-(4-Hydroxymethylphenyl)piperidin-4-ol, demonstrating significant neuroprotective capabilities. These compounds have shown to protect cultured hippocampal neurons from glutamate toxicity, indicating their potential as neuroprotective agents with minimal undesired effects, such as reduced alpha 1 adrenergic affinity, which is a common side effect of many NMDA antagonists (Chenard et al., 1995).

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been explored, with certain compounds showing a broad spectrum of activity against various microorganisms. This suggests the possibility of developing new antimicrobial agents based on these structures, which could be beneficial in addressing the growing concern of antibiotic resistance (Dyusebaeva et al., 2017).

Antihypertensive Agents

The synthesis and evaluation of novel compounds derived from this compound have led to the discovery of potential antihypertensive agents. These studies involve the development of spiropiperidine-fused compounds, demonstrating the versatility of this chemical framework in the creation of drugs aimed at managing hypertension (Takai et al., 1985).

Opiate Analgesics

In the quest for opiate analgesics with improved pharmacological properties, the xanthene-9-spiro-4'-piperidine nucleus, closely related to this compound, has been identified as a promising scaffold. Modifications to this nucleus, such as introducing a hydroxyl group, have led to the creation of potent mu-opiate agonists, suggesting a potential route for developing new analgesic drugs (Galt et al., 1989).

Wirkmechanismus

Target of Action

The primary target of 1-(4-Hydroxymethylphenyl)piperidin-4-ol is the chemokine receptor CCR5 . CCR5 is a seven transmembrane G-protein coupled receptor and has been identified as the essential co-receptor in the process of HIV-1 entry .

Mode of Action

The compound acts as a CCR5 antagonist . It binds to the CCR5 receptor and blocks its function, preventing HIV-1 from entering the cell . The antagonistic activity of the compound is believed to be due to the presence of a basic nitrogen atom, which anchors the ligand to the CCR5 receptor via a strong salt-bridge interaction .

Biochemical Pathways

The blockade of the CCR5 receptor by this compound disrupts the HIV-1 entry process . This prevents the virus from infecting the cell and replicating, thereby inhibiting the progression of the disease .

Pharmacokinetics

The compound’s effectiveness as a ccr5 antagonist suggests that it has sufficient bioavailability to exert its therapeutic effects .

Result of Action

The result of the compound’s action is the prevention of HIV-1 infection . By blocking the CCR5 receptor, the compound prevents the virus from entering the cell, thereby inhibiting the progression of the disease .

Action Environment

The action of this compound is influenced by the cellular environment, particularly the expression of the CCR5 receptor . Furthermore, individuals with a certain mutation (CCR5Δ32) in the CCR5 gene are resistant to R5-tropic HIV-1 infection .

Safety and Hazards

Zukünftige Richtungen

Piperidine derivatives, including “1-(4-Hydroxymethylphenyl)piperidin-4-ol”, continue to be a significant area of research, particularly in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Future research will likely continue to explore the synthesis, characterization, and potential applications of these compounds .

Biochemische Analyse

Biochemical Properties

1-(4-Hydroxymethylphenyl)piperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to be a potent antagonist of the human H3 receptor . This interaction is crucial as it can influence neurotransmitter release and modulate various physiological processes. Additionally, this compound can be used in the synthesis of selective IP (PGI2 receptor) agonists .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the H3 receptor can alter neurotransmitter release, impacting neuronal communication and potentially affecting cognitive functions . Furthermore, its role in synthesizing IP receptor agonists suggests it may influence vascular and inflammatory responses.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific biomolecules. As an H3 receptor antagonist, it binds to the receptor, inhibiting its activity and preventing the receptor from interacting with its natural ligands . This inhibition can modulate neurotransmitter release and affect various physiological processes. Additionally, its role in synthesizing IP receptor agonists involves specific binding interactions that activate the receptor, leading to downstream signaling effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, ensuring consistent results in biochemical assays . Prolonged exposure or suboptimal storage conditions may lead to degradation, affecting its efficacy and reliability in experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating neurotransmitter release and improving cognitive functions . At higher doses, it may cause toxic or adverse effects, including potential neurotoxicity and disruption of normal physiological processes. Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular function. Understanding these pathways is essential for optimizing its use in biochemical research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. For instance, its interaction with membrane transporters can facilitate its uptake into cells, while binding proteins may influence its distribution within specific tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . For example, its localization to the plasma membrane may enhance its interaction with membrane-bound receptors, while its presence in the cytoplasm may influence intracellular signaling pathways.

Eigenschaften

IUPAC Name |

1-[4-(hydroxymethyl)phenyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-9-10-1-3-11(4-2-10)13-7-5-12(15)6-8-13/h1-4,12,14-15H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSLCCVWYRRLNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654331 | |

| Record name | 1-[4-(Hydroxymethyl)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-20-5 | |

| Record name | 1-[4-(Hydroxymethyl)phenyl]-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Hydroxymethyl)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide](/img/structure/B1416490.png)

![2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide](/img/structure/B1416493.png)

![6,7-dihydro-1H-pyrano[4',3':5,6]pyrido[2,3-d]pyrimidine-2,4,9(3H)-trione](/img/structure/B1416494.png)

![2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B1416506.png)